molecular formula C14H9N3O B13739491 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole CAS No. 14595-67-6

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole

Katalognummer: B13739491
CAS-Nummer: 14595-67-6
Molekulargewicht: 235.24 g/mol
InChI-Schlüssel: IOKQVGHOQCPQNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole is a heterocyclic compound that combines the structural features of benzimidazole and benzoxazole. These structures are known for their significant biological and chemical properties, making them valuable in various scientific fields. The compound’s unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole typically involves the condensation of o-phenylenediamine with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole has a wide range of applications in scientific research:

Wirkmechanismus

The biological activity of 2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole is attributed to its ability to interact with various molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells. Additionally, the compound’s structure allows it to intercalate into DNA, further enhancing its anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-Benzimidazol-2-yl)-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of oxygen.

    2-(1H-Benzimidazol-2-yl)-1,3-benzoxazole: Contains an oxygen atom in the oxazole ring.

    2-(1H-Benzimidazol-2-yl)-1,3-benzimidazole: Contains an additional benzimidazole ring.

Uniqueness

This compound is unique due to its combination of benzimidazole and benzoxazole structures, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its analogs .

Eigenschaften

CAS-Nummer

14595-67-6

Molekularformel

C14H9N3O

Molekulargewicht

235.24 g/mol

IUPAC-Name

2-(1H-benzimidazol-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C14H9N3O/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)

InChI-Schlüssel

IOKQVGHOQCPQNH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.